molecular formula C13H14N2O B7561831 N-quinolin-3-ylbutanamide

N-quinolin-3-ylbutanamide

Cat. No. B7561831
M. Wt: 214.26 g/mol
InChI Key: VBBIXPCPYIQPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-quinolin-3-ylbutanamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It is classified as a PPAR agonist, which means it activates the peroxisome proliferator-activated receptor in the body.

Mechanism of Action

N-quinolin-3-ylbutanamide works by activating the peroxisome proliferator-activated receptor, which regulates gene expression in the body. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
N-quinolin-3-ylbutanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been shown to improve endurance performance in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of N-quinolin-3-ylbutanamide in lab experiments is its ability to activate the peroxisome proliferator-activated receptor, which can lead to improved insulin sensitivity and reduced inflammation. However, one limitation is that it has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use.

Future Directions

Future research on N-quinolin-3-ylbutanamide could focus on its potential use in treating other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. It could also investigate the safety and efficacy of long-term use in humans, as well as potential drug interactions with other medications. Additionally, future studies could explore alternative synthetic routes for producing the compound, as well as modifications to its chemical structure to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-quinolin-3-ylbutanamide involves several steps, including the condensation of 2-cyanobenzyl chloride with butyronitrile, followed by the cyclization of the resulting intermediate product with ethyl chloroformate. The final step involves the reaction of the cyclized intermediate with 3-aminopyrrolidine.

Scientific Research Applications

N-quinolin-3-ylbutanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential use in improving endurance performance in athletes.

properties

IUPAC Name

N-quinolin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-5-13(16)15-11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBIXPCPYIQPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinolin-3-ylbutanamide

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